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Compound of Interest

Compound Name: 1-Methyluracil

Cat. No.: B015584

Introduction: 1-Methyluracil is a pyrimidone derivative, specifically uracil with a methyl group at
the N1 position.[1][2] It holds significance in biochemical studies as it mimics the structure of
uracil in ribonucleic acid (RNA), where ribose attaches at the N1 position.[3] Understanding its
spectroscopic properties is crucial for its identification, characterization, and application in
various research fields, including drug development. This guide provides a comprehensive
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 1-Methyluracil, along with detailed experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Methyluracil in a structured
format for easy reference and comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 3C NMR data for 1-Methyluracil are summarized below. The spectra
are typically recorded in deuterated dimethyl sulfoxide (DMSO-ds).[4][5]

1H NMR Data (Solvent: DMSO-ds)[4]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b015584?utm_src=pdf-interest
https://www.benchchem.com/product/b015584?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyluracil
https://dnamod.hoffmanlab.org/1-methyluracil.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/293768
https://www.benchchem.com/product/b015584?utm_src=pdf-body
https://www.benchchem.com/product/b015584?utm_src=pdf-body
https://www.benchchem.com/product/b015584?utm_src=pdf-body
https://spectrabase.com/spectrum/5JJg97y8E4r
https://spectrabase.com/spectrum/B7xHoKKIiT1
https://spectrabase.com/spectrum/5JJg97y8E4r
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment

ppm
11.2 (approx.) Singlet (broad) 1H NH
75-7.6 Doublet 1H C6-H
55-5.6 Doublet 1H C5-H
31-32 Singlet 3H N1-CHs

13C NMR Data (Solvent: DMSO-de)[5]
Chemical Shift (8) ppm Assighment

164.0 (approx.)

C4 (Carbonyl)

151.5 (approx.)

C2 (Carbonyl)

142.0 (approx.) C6
100.5 (approx.) C5
35.0 (approx.) N1-CHs

IR spectroscopy provides information about the functional groups present in a molecule. The

significant absorption bands for 1-Methyluracil are listed below.

Wavenumber (cm~?)

Intensity

Assighment

3400 - 3000 Strong, Broad N-H Stretching
3100 - 3000 Medium C-H Stretching (aromatic/vinyl)
2950 - 2850 Weak C-H Stretching (methyl)
C=0 Stretching (amide
1750 - 1650 Strong
carbonyls)
1650 - 1600 Medium C=C Stretching
1450 - 1350 Medium C-H Bending (methyl)
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Note: The exact positions of the peaks can vary slightly depending on the sample preparation
method.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For 1-Methyluracil (CsHeN202), the molecular weight is approximately 126.11
g/mol .[1][6] The key mass-to-charge ratios (m/z) observed in the electron impact (EI) mass
spectrum are presented below.

m/z Relative Intensity Possible Fragment
126 High [M]* (Molecular lon)
83 High [M - HNCOJ*

82 Medium [M-CO - Hz]*

55 Low [CsHs0]*

42 Medium [C2H20]*

Source: Based on data available from PubChem and other spectral databases.[1]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These
protocols are intended for researchers and scientists working with similar compounds.

e Sample Preparation:

[¢]

Accurately weigh 5-25 mg of 1-Methyluracil for tH NMR or 50-100 mg for 33C NMR.[7]

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as
DMSO-ds, in a clean, dry vial.[8][9]

o Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if
necessary.[7][9]

o To remove any particulate matter, filter the solution through a small plug of glass wool
packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[8]
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o The final solution depth in the NMR tube should be between 4.0 and 5.0 cm.[9]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing if the solvent signal is not used.[7][10]

o Cap the NMR tube securely.[9]

o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR magnet.
o Lock the spectrometer onto the deuterium signal of the solvent.[9]

o Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

[°]
o Tune and match the probe to the desired nucleus (*H or 13C).[9]

o Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence,
spectral width, relaxation delay) and acquire the data.[9]

» Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase the resulting spectrum and perform baseline correction.
o Calibrate the chemical shift axis using the reference signal.
o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Attenuated Total Reflectance (ATR) is a common technique for solid samples as it requires
minimal sample preparation.[11]

e Sample Preparation:
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o Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

o Place a small amount (a few milligrams) of the solid 1-Methyluracil powder directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Apply pressure to the sample using the instrument's pressure arm to ensure good contact
between the sample and the crystal.[11]

o Acquire the IR spectrum of the sample. The instrument will measure the absorbance of
infrared light at different wavenumbers.[11]

Data Processing:

o The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber
(cm™1).

o Label the significant peaks corresponding to the functional groups present in 1-
Methyluracil.

Sample Introduction:

o

For a solid sample like 1-Methyluracil, a direct insertion probe is typically used.

[¢]

A small amount of the sample is placed in a capillary tube at the end of the probe.

[¢]

The probe is inserted into the high-vacuum source of the mass spectrometer.[12]

[e]

The sample is gently heated to induce vaporization into the gas phase.[12]

lonization:
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o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV).[13]

o This bombardment dislodges an electron from the molecule, creating a positively charged
molecular ion ([M]*).[13][14]

e Mass Analysis:
o The molecular ions and any fragment ions formed are accelerated by an electric field.[12]

o The ions then travel through a magnetic or electric field, which deflects them based on
their mass-to-charge ratio (m/z).[12][13] Lighter ions are deflected more than heavier

ones.[13]
o Detection:
o An ion detector records the abundance of ions at each m/z value.

o The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion
fragment versus its m/z ratio.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the
spectroscopic analysis of 1-Methyluracil.
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Caption: Experimental workflow for the spectroscopic analysis of 1-Methyluracil.
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Caption: Proposed mass spectrometry fragmentation pathway for 1-Methyluracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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